Benzenepropanal, 2,3-dimethyl-
Description
Its structure comprises a benzene ring attached to a three-carbon aldehyde chain, where two methyl groups are located on adjacent carbons. These derivatives are typically used in fragrance synthesis, pharmaceuticals, and organic intermediates due to their aldehyde functionality and steric effects from methyl substituents .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6,8H,4,7H2,1-2H3 |
InChI Key |
MWUTUZKGQMRANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, functional, and application-related properties of "Benzenepropanal, 2,3-dimethyl-" with structurally similar compounds from the evidence:
Key Observations:
Electronic Effects: Electron-donating groups (e.g., methoxy in CAS 5426-81-3) stabilize the benzene ring but reduce aldehyde electrophilicity, unlike methyl groups, which are weakly donating .
Applications: Fragrance compounds like Silvial (CAS 6658-48-6) prioritize volatility and odor, whereas Benzenepropanal, α,α-dimethyl- (Nor Majantal) is tailored for pharmaceutical synthesis due to its stability . The absence of acetal or ether groups in "2,3-dimethyl-" may limit its use in protected aldehyde applications compared to CAS 5426-81-3 .
Synthetic Challenges :
- Selective methylation at C2 and C3 positions requires precise control to avoid byproducts, unlike α,α-dimethyl derivatives, which are more straightforward to synthesize via aldol condensations .
Research Findings and Limitations
- Thermodynamic Data: No direct thermochemical data (e.g., boiling point, solubility) are available for "2,3-dimethyl-" in the evidence. However, analogs like Silvial (CAS 6658-48-6) have documented volatility profiles, suggesting similar derivatives may share comparable properties .
- Safety and Handling : Methyl-substituted benzaldehydes generally require precautions due to aldehyde toxicity, but specific data for "2,3-dimethyl-" remain unverified .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dimethylbenzenepropanal, and how do reaction conditions influence yield and purity?
- Methodology : Optimize synthesis via Friedel-Crafts alkylation or aldehyde functionalization of pre-substituted aromatic precursors. For example, evidence from analogous compounds suggests using tert-butyl groups as directing/blocking agents to control regioselectivity . Monitor reaction progress with GC-MS or HPLC to track intermediates and byproducts. Adjust catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., dichloromethane) to minimize side reactions. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 2,3-dimethylbenzenepropanal?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and aldehyde protons (δ ~9.8 ppm). Methyl groups at positions 2 and 3 will show upfield shifts (δ ~2.2–2.5 ppm) with coupling patterns dependent on substitution .
- IR : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹).
- MS : Look for molecular ion peaks (M⁺) matching the molecular formula (C₁₁H₁₄O, m/z ~162.1) and fragmentation patterns consistent with methyl-substituted aromatic aldehydes .
Q. What thermodynamic properties (e.g., melting point, solubility) are critical for handling 2,3-dimethylbenzenepropanal in experimental workflows?
- Methodology : Determine melting points using differential scanning calorimetry (DSC) and compare with literature analogs (e.g., similar benzenepropanal derivatives melt between 50–80°C ). Solubility can be tested in common solvents (e.g., ethanol, DMSO) via gravimetric analysis. Store the compound at 0–6°C under inert gas to prevent oxidation of the aldehyde group .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular dynamics) predict the reactivity of 2,3-dimethylbenzenepropanal in nucleophilic addition reactions?
- Methodology : Use Gaussian or ORCA software to model the electron density of the aldehyde group and steric effects from methyl substituents. Calculate activation energies for nucleophilic attack (e.g., Grignard reactions) and compare with experimental kinetic data. Validate predictions by synthesizing derivatives (e.g., alcohols, imines) and analyzing yields .
Q. What strategies resolve contradictions in reported bioactivity data for 2,3-dimethylbenzenepropanal derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology : Conduct dose-response assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate selective toxicity. Use metabolomics (LC-MS) to identify metabolic pathways affected by the compound. Cross-reference with structural analogs (e.g., cinnamaldehyde derivatives in ) to isolate substituent-specific effects .
Q. How does the environmental stability of 2,3-dimethylbenzenepropanal vary under UV exposure or aqueous conditions, and what degradation products form?
- Methodology : Perform accelerated stability studies using UV-Vis spectroscopy to track aldehyde oxidation. Analyze degradation products via GC-MS or HPLC-QTOF. Compare degradation kinetics with EPA guidelines for benzenepropanal analogs to assess environmental persistence .
Q. What chromatographic methods optimize the separation of 2,3-dimethylbenzenepropanal from its regioisomers (e.g., 2,4- or 3,5-dimethyl analogs)?
- Methodology : Develop a chiral stationary phase (CSP) HPLC method with a polar organic mobile phase (e.g., acetonitrile/methanol). Use retention time alignment and spiking experiments with synthesized isomers. Validate resolution using 2D-NMR (NOESY) to confirm spatial arrangement of methyl groups .
Q. How do steric and electronic effects of methyl substituents influence the compound’s reactivity in catalytic asymmetric synthesis?
- Methodology : Compare enantioselectivity in asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes). Correlate steric bulk (via X-ray crystallography) with ee% values. Computational modeling (e.g., NCI analysis) can map non-covalent interactions affecting transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
